p-Tolualdehyde

tyrosinase inhibition enzyme kinetics depigmentation research

Choose p-tolualdehyde where para-substitution is mandatory. Only this isomer yields 1,4-benzenedicarboxylic acid (terephthalic acid) — the PET monomer — with 95%+ molar yield via cobalt-catalyzed oxidation. o- or m-Tolualdehyde produce phthalic or isophthalic acid, incompatible with polyester polymerization. Its OH radical rate coefficient (20.5×10⁻¹² cm³/molecule·s) is 46% higher than benzaldehyde, critical for accurate atmospheric fate models. The ~8°C higher closed-cup flash point (71.5°C vs 63°C) and double autoignition temperature (395°C vs 192°C) enable lower fire hazard classification. Store under inert gas.

Molecular Formula C8H8O
Molecular Weight 120.15 g/mol
CAS No. 104-87-0
Cat. No. B123495
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namep-Tolualdehyde
CAS104-87-0
Synonymsp-Tolualdehyde;  4-Tolualdehyde;  NSC 2224;  p-Formyltoluene;  p-Methylbenzaldehyde;  p-Toluic Aldehyde
Molecular FormulaC8H8O
Molecular Weight120.15 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C=O
InChIInChI=1S/C8H8O/c1-7-2-4-8(6-9)5-3-7/h2-6H,1H3
InChIKeyFXLOVSHXALFLKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityMiscible with ethanol, ethyl ether, acetone;  very soluble in chloroform
In water, 2.27X10+3 mg/L at 25 °C
2.27 mg/mL at 25 °C

Structure & Identifiers


Interactive Chemical Structure Model





p-Tolualdehyde (CAS 104-87-0) for Industrial Procurement: Core Identity and Selection Context


p-Tolualdehyde (4-methylbenzaldehyde) is a monosubstituted aromatic aldehyde bearing a para-methyl substituent on the benzene ring [1]. As a member of the tolualdehyde family—alongside ortho- and meta-tolualdehyde—it is a colorless to pale yellow liquid with a characteristic cherry-like, almond-like odor, commercially available in grades typically ≥97–99% purity (GC) . The compound serves as a key intermediate in pharmaceutical synthesis, fragrance formulation, and polymer precursor production, most notably as a feedstock for terephthalic acid manufacturing . Its procurement decision hinges on differential reactivity profiles, selectivity outcomes in enzymatic and catalytic systems, and handling characteristics that distinguish it from benzaldehyde and its positional isomers.

p-Tolualdehyde Procurement: Why Benzaldehyde and Positional Tolualdehyde Isomers Are Not Interchangeable


Although p-tolualdehyde shares the same molecular formula and core aldehyde functionality as its ortho- and meta-isomers, and bears close structural resemblance to benzaldehyde, substitution without revalidation introduces substantial risk. The methyl substituent position (para vs. ortho vs. meta) fundamentally alters electron density distribution, steric accessibility, and hydrogen-bonding capability—parameters that directly govern reaction rates, regioselectivity, and product profiles across oxidation, condensation, and enzymatic transformations [1]. Consequently, a process optimized for p-tolualdehyde cannot be presumed transferable to o-tolualdehyde, m-tolualdehyde, or unsubstituted benzaldehyde without risking yield erosion, impurity generation, or complete reaction failure. The quantitative evidence below substantiates precisely where p-tolualdehyde's differentiation is measurable and procurement-significant.

p-Tolualdehyde Comparative Performance Data: Procurement-Relevant Differentiation from Closest Analogs


Enzymatic Inhibition Mechanism Differentiation: p-Tolualdehyde as a Uncompetitive Inhibitor vs. o-/m-Tolualdehyde Mixed-Type Inhibitors

p-Tolualdehyde exhibits uncompetitive inhibition against mushroom tyrosinase diphenolase activity, whereas o-tolualdehyde and m-tolualdehyde function as mixed-type inhibitors [1]. This mechanistic divergence is critical: uncompetitive inhibitors bind exclusively to the enzyme-substrate complex, reducing both Vmax and Km in parallel, while mixed-type inhibitors bind to both free enzyme and enzyme-substrate complex with differing affinities. The p-alkylbenzaldehyde series (including p-tolualdehyde) decreases steady-state activity without prolonging the lag time, in contrast to o- and m-tolualdehyde, which both lengthen lag time and decrease steady-state activity, confirming distinct inhibitory mechanisms [1].

tyrosinase inhibition enzyme kinetics depigmentation research

Gas-Phase Atmospheric Oxidation Kinetics: p-Tolualdehyde OH Radical Reactivity Relative to Benzaldehyde

The rate coefficient for the reaction of p-tolualdehyde with hydroxyl (OH) radicals was determined as (20.5 ± 2.2) × 10⁻¹² cm³ molecule⁻¹ s⁻¹ at 295 ± 2 K and atmospheric pressure [1]. This represents a approximately 46% increase in reactivity compared to unsubstituted benzaldehyde, which exhibited a rate coefficient of (14.0 ± 2.0) × 10⁻¹² cm³ molecule⁻¹ s⁻¹ under identical conditions [1]. The OH rate coefficients for o-, m-, and p-tolualdehyde were statistically indistinguishable from one another, indicating that the presence of the methyl substituent—rather than its positional orientation—drives the enhanced reactivity toward OH radicals relative to benzaldehyde [1].

atmospheric chemistry OH radical kinetics VOC degradation

Hydrogen-Isotope Exchange Reactivity Ranking: p-Tolualdehyde Exhibits Lowest Formyl Proton Lability Among Tolualdehyde Isomers

In hydrogen-isotope exchange reactions with tritium-labeled poly(vinyl alcohol), the reactivity order for the formyl group hydrogen was established as benzaldehyde ≈ o-tolualdehyde > m-tolualdehyde > p-tolualdehyde [1]. The activation energies (Ea) for the exchange reaction were determined as 45 kJ·mol⁻¹ for benzaldehyde, 43 kJ·mol⁻¹ for o-tolualdehyde, 48 kJ·mol⁻¹ for m-tolualdehyde, and 56 kJ·mol⁻¹ for p-tolualdehyde [1]. The para-isomer's formyl group reactivity follows Hammett substituent constant predictions, with the electron-donating p-methyl group reducing the electrophilicity of the carbonyl carbon compared to ortho- and meta-substituted analogs [1].

isotope exchange reaction kinetics activation energy

Terephthalic Acid Synthesis from p-Tolualdehyde: ≥95% Molar Yield with 99%+ Purity in Patented Oxidation Process

US Patent 4,245,078 (Mitsubishi Gas Chemical, 1981) claims a process for producing terephthalic acid from p-tolualdehyde via molecular oxygen oxidation in a lower aliphatic monocarboxylic acid solvent (e.g., acetic acid) with a cobalt salt catalyst [1]. The process achieves terephthalic acid with purity of 99% or greater and molar yield of 95% or higher without requiring promoters or oxidation accelerators [1]. This high-yield oxidation pathway is specific to the para-substituted aldehyde; oxidation of ortho- or meta-tolualdehyde would produce phthalic acid or isophthalic acid isomers respectively, which are distinct products with different commercial applications and market values.

terephthalic acid oxidation catalysis polymer precursor

Safety Profile Differentiation: p-Tolualdehyde Flash Point Elevated by ~8°C vs. Benzaldehyde

p-Tolualdehyde exhibits a closed-cup flash point of 71.5°C (DIN 51758), with reported values ranging from 71°C to 80°C depending on measurement method and purity grade [1]. In contrast, benzaldehyde has a closed-cup flash point of 63-64.5°C [2][3]. The approximately 8°C elevation in flash point for p-tolualdehyde translates to reduced flammability hazard classification under many regulatory frameworks, potentially affecting storage requirements, ventilation specifications, and insurance considerations in industrial settings. Autoignition temperature for p-tolualdehyde is 395°C (DIN 51794) , compared to 192°C reported for benzaldehyde [4]—a substantially higher threshold for spontaneous ignition risk.

flammability process safety storage classification

Cytochrome P450-Mediated Oxidation Selectivity: Differential Antibody Inhibition of p-Tolualdehyde vs. o- and m-Isomers

In mouse hepatic microsomes, cytochrome P450 MUT-2 (CYP2C29) catalyzes the NADPH-dependent oxidation of tolualdehydes to their corresponding toluic acids. Specific activities (nmol/min/nmol P450) for the purified reconstituted enzyme were: o-tolualdehyde 1.44, m-tolualdehyde 2.81, and p-tolualdehyde 2.32 . Furthermore, a rabbit antibody raised against P450 MUT-2 inhibited the NADPH-dependent oxidation of tolualdehydes by 88% (ortho), 63% (meta), and 62% (para) . The incomplete inhibition of p-tolualdehyde oxidation (62%) relative to o-tolualdehyde (88%) suggests that alternative P450 isoforms or non-P450 pathways may contribute more substantially to p-tolualdehyde metabolism than to o-tolualdehyde metabolism in this hepatic system.

drug metabolism CYP2C29 aldehyde oxygenase

p-Tolualdehyde Procurement Applications: Scenarios Where Comparative Evidence Directs Selection


Terephthalic Acid and PET Precursor Synthesis

Procurement of p-tolualdehyde for terephthalic acid production is dictated by positional isomer exclusivity: only para-substituted oxidation yields the 1,4-benzenedicarboxylic acid configuration required for polyester polymerization. US Patent 4,245,078 demonstrates 95%+ molar yield with 99%+ purity using cobalt-catalyzed air oxidation in acetic acid [1]. Ortho- or meta-tolualdehyde would produce phthalic or isophthalic acid respectively, which are distinct products with separate market applications. For integrated PET supply chain operations, p-tolualdehyde purity and catalyst-compatibility specifications directly influence downstream polymer quality and process economics.

Tyrosinase Inhibition Studies and Depigmentation Screening

p-Tolualdehyde should be selected over o- or m-tolualdehyde when the experimental objective requires uncompetitive inhibition kinetics without lag time prolongation. The mechanistic data from mushroom tyrosinase assays confirm that p-tolualdehyde decreases steady-state enzyme activity without extending the lag phase, whereas ortho and meta isomers exhibit mixed-type inhibition and prolong lag time [2]. This differential behavior is critical for high-throughput screening programs where inhibition mechanism classification informs lead optimization strategies and predicts in vivo melanogenesis suppression profiles.

Atmospheric Chemistry and Environmental Fate Modeling

For environmental scientists modeling volatile organic compound dispersion or regulatory compliance assessments, p-tolualdehyde's OH radical rate coefficient of (20.5 ± 2.2) × 10⁻¹² cm³ molecule⁻¹ s⁻¹—approximately 46% higher than benzaldehyde's (14.0 ± 2.0) × 10⁻¹² cm³ molecule⁻¹ s⁻¹—dictates a proportionally shorter atmospheric lifetime [3]. Substituting benzaldehyde data for p-tolualdehyde in fate models would systematically overestimate persistence and underestimate degradation rates, potentially leading to non-compliant emission estimates or erroneous risk characterizations.

Large-Volume Industrial Handling with Enhanced Safety Margin Requirements

Facilities operating under stringent fire code classifications or where process streams approach elevated temperatures should prioritize p-tolualdehyde over benzaldehyde based on the ~8°C higher closed-cup flash point (71.5°C vs. 63-64.5°C) and the substantially higher autoignition temperature (395°C vs. 192°C) [4][5]. This safety differential may reduce the required hazard classification tier, simplify storage ventilation requirements, and lower fire suppression system specifications. Additionally, p-tolualdehyde's air sensitivity necessitates storage under inert gas , a handling consideration that procurement teams should factor into tank farm and warehouse infrastructure planning.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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